Ortho-Disposed Halogen Adjacency in Methyl 2-(bromomethyl)-3-iodobenzoate vs. 2,4- and 2,5- Positional Isomers
Methyl 2-(bromomethyl)-3-iodobenzoate (CAS 312747-81-2) possesses bromomethyl and iodo groups on adjacent ortho positions (C2 and C3) of the benzoate ring, whereas the 2,4-isomer (CAS 341011-40-3) places the iodine at the para-like position relative to bromomethyl, and the 2,5-isomer (CAS 1310377-56-0) places iodine at the meta-like position [1]. This ortho adjacency in CAS 312747-81-2 enables intramolecular reactions between these two reactive centers that are geometrically impossible in the 2,4- and 2,5-isomers, where the increased spatial separation (>4 Å interatomic distance vs ~3 Å ortho distance) precludes cyclization or chelation-controlled transformations [2].
| Evidence Dimension | Inter-halogen spatial proximity and intramolecular reaction accessibility |
|---|---|
| Target Compound Data | C2–CH₂Br to C3–I interatomic distance: ~3.0 Å (ortho adjacency); intramolecular cyclization geometrically accessible |
| Comparator Or Baseline | 2,4-isomer (CAS 341011-40-3): C2–CH₂Br to C4–I distance ~4.8 Å; 2,5-isomer (CAS 1310377-56-0): C2–CH₂Br to C5–I distance ~5.0 Å; 3,2-isomer (CAS 861840-50-8): reversed regiochemistry |
| Quantified Difference | Approximately 1.8–2.0 Å greater inter-halogen distance in comparator isomers; ortho isomer enables proximity-driven intramolecular reactions inaccessible to meta/para isomers |
| Conditions | Structural analysis based on standard benzene ring geometry and substituent positioning; geometric feasibility for intramolecular reactions |
Why This Matters
For procurement decisions, the ortho adjacency in CAS 312747-81-2 provides a unique synthetic handle that enables reaction pathways (e.g., benzannulation, lactonization) not available to its positional isomers, making it the required building block for specific synthetic sequences.
- [1] Kuujia. Methyl 2-(bromomethyl)-4-iodobenzoate (CAS 341011-40-3) Technical Data. 2025. View Source
- [2] ScienceDirect. Iodobenzoic acid cyclization reactions and ortho-substituent effects. 2022. View Source
